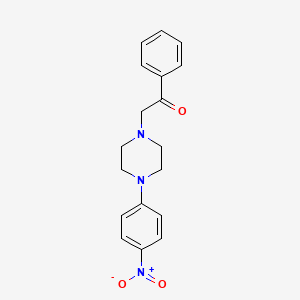

2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone

Vue d'ensemble

Description

2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a nitrophenyl group and a phenylethanone moiety, making it a valuable molecule in various chemical and biological studies.

Mécanisme D'action

Target of action

Compounds with a piperazine moiety, like “2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone”, often interact with various receptors in the body. For instance, some piperazine derivatives are known to inhibit carbonic anhydrase (CA), an enzyme that plays a crucial role in maintaining pH balance in the body .

Biochemical pathways

The affected pathways would depend on the specific targets of “this compound”. If the compound inhibits CA, it could affect various physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion .

Result of action

The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. For instance, if the compound inhibits CA, it could lead to changes in pH and CO2 levels in the body .

Analyse Biochimique

Biochemical Properties

Cellular Effects

Nitrophenylpiperazine derivatives have been shown to inhibit tyrosinase, an enzyme crucial for melanin synthesis . This suggests that this compound could potentially influence cell function by affecting melanin synthesis and related cellular processes .

Molecular Mechanism

Based on the known activities of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, potentially inhibiting or activating enzymes such as tyrosinase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone typically involves the reaction of 4-nitrophenylpiperazine with phenacyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as acetonitrile or ethanol, with the presence of a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted piperazine derivatives.

Applications De Recherche Scientifique

2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its pharmacological properties, including its potential as a therapeutic agent.

Industry: Utilized in the development of new materials and chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: Another nitrophenyl-substituted piperazine derivative with similar antibacterial properties.

2-(4-(4-Substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone stands out due to its unique combination of a nitrophenyl group and a phenylethanone moiety, which imparts distinct chemical and biological properties

Activité Biologique

2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a nitrophenyl group and a phenylethanone moiety. This unique structure contributes to its biological activity, particularly in interactions with various receptors and enzymes.

Target Interactions

Compounds like this compound often interact with neurotransmitter receptors and enzymes. Notably, piperazine derivatives are known to inhibit carbonic anhydrase (CA), which is crucial for maintaining acid-base balance in biological systems.

Biochemical Pathways

Inhibition of CA can lead to alterations in physiological functions such as:

- pH Regulation : Affects respiration and metabolic processes.

- Electrolyte Balance : Influences renal function and fluid regulation.

- Bone Resorption : Impacts osteoclast activity and bone health.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that this compound can induce time-dependent growth inhibition in MRSA, suggesting its potential as a therapeutic agent .

Enzyme Inhibition

The compound has been reported to inhibit tyrosinase, an enzyme involved in melanin synthesis. This inhibition could have implications for treating hyperpigmentation disorders.

Case Studies

- Antibacterial Efficacy : In vitro studies demonstrated that the compound significantly inhibits MRSA growth, outperforming traditional antibiotics like tiamulin in certain models. The effective dose (ED50) was determined to be approximately 50.53 mg/kg in animal models .

- Toxicity Assessment : Toxicity studies indicated that while the compound has some cytotoxic effects, it remains relatively low-toxic compared to existing antibiotics, making it a candidate for further development .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-(4-Nitrophenyl)piperazine | Antibacterial | Similar structure but lacks phenylethanone moiety |

| 2-(4-(4-Substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide | Antimicrobial | Different mechanism of action |

| 2-(4-(Nitrophenyl)piperazin-1-yl)ethanone | Antifungal | Less potent than the target compound |

Propriétés

IUPAC Name |

2-[4-(4-nitrophenyl)piperazin-1-yl]-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c22-18(15-4-2-1-3-5-15)14-19-10-12-20(13-11-19)16-6-8-17(9-7-16)21(23)24/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTPNXZKPNBKAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501328781 | |

| Record name | 2-[4-(4-nitrophenyl)piperazin-1-yl]-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49667743 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

457940-99-7 | |

| Record name | 2-[4-(4-nitrophenyl)piperazin-1-yl]-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.